
4-(5-Bromo-2-chlorobenzyl)phenol
Overview
Description
4-(5-Bromo-2-chlorobenzyl)phenol is an organic compound with the molecular formula C13H10BrClO. It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a 5-bromo-2-chlorobenzyl group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Preparation Methods
The synthesis of 4-(5-Bromo-2-chlorobenzyl)phenol typically involves the demethylation of 5-bromo-2-chloro-4’-methoxydiphenylmethane using hydrobromic acid and glacial acetic acid . The reaction conditions are mild and safe, resulting in high purity and yield. Industrial production methods often focus on optimizing these conditions to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
4-(5-Bromo-2-chlorobenzyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Synthesis
4-(5-Bromo-2-chlorobenzyl)phenol serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical reactions, including:
- Oxidation : Can be oxidized to form quinones.
- Reduction : Capable of undergoing reduction to yield less oxidized derivatives.
- Substitution Reactions : Participates in nucleophilic substitution reactions where bromine or chlorine can be replaced by other nucleophiles.
Pharmaceutical Development
This compound is notably utilized as an intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating diabetes. For instance, it plays a role in the production of sodium-glucose co-transporter 2 (SGLT2) inhibitors, which are essential for managing glucose levels in diabetic patients .
Biological Research
In biological studies, this compound is employed as a tool to investigate biochemical pathways and interactions. Its ability to inhibit specific enzymes makes it valuable for studying metabolic processes related to glucose reabsorption and other physiological functions .
Industrial Applications
The compound is also used in the production of specialty chemicals and materials, contributing to various industrial processes due to its reactivity and functional properties .
Case Study 1: Synthesis of SGLT2 Inhibitors
A study focused on synthesizing a new class of SGLT2 inhibitors highlighted the use of this compound as a key intermediate. The research demonstrated that modifying the phenolic structure could enhance the efficacy and selectivity of these inhibitors against glucose reabsorption in renal tissues.
Case Study 2: Biochemical Pathway Analysis
Research involving this compound aimed at elucidating its role in inhibiting specific cytochrome P450 enzymes (CYP1A2 and CYP2C19). The findings suggested that it could serve as a potential lead compound for developing drugs targeting metabolic syndromes associated with diabetes and cardiovascular diseases .
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-chlorobenzyl)phenol involves its interaction with specific molecular targets. In the context of its use in pharmaceuticals, it acts as an intermediate in the synthesis of drugs that inhibit sodium-glucose co-transporter 2 (SGLT2), which is involved in glucose reabsorption in the kidneys . This inhibition helps in lowering blood glucose levels in patients with type 2 diabetes .
Comparison with Similar Compounds
4-(5-Bromo-2-chlorobenzyl)phenol can be compared with similar compounds such as:
- 4-(5-Bromo-2-chlorophenyl)methylphenol
- 4-(2-Chlorobenzoyl)phenol
- 5-Bromo-2-chlorobenzoic acid
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
4-(5-Bromo-2-chlorobenzyl)phenol, with the CAS number 864070-18-8, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₃H₁₀BrClO
- Molecular Weight : 297.58 g/mol
- Purity : Typically specified for research applications
- Storage Conditions : Inert atmosphere at room temperature
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The compound exhibits potential antimicrobial and anticancer properties, likely due to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial effects against a range of pathogens. A study published in the Journal of Antimicrobial Chemotherapy highlighted its efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways. A notable study published in Cancer Letters reported that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, by disrupting cell cycle progression.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method, revealing an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
Case Study 2: Anticancer Activity
A series of experiments conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were calculated to be approximately 25 µM for MCF-7 cells and 30 µM for A549 cells, indicating promising anticancer activity.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Antimicrobial, Anticancer |
4-Bromophenol | Structure | Antimicrobial |
Chlorobenzene | Structure | Limited biological activity |
Properties
IUPAC Name |
4-[(5-bromo-2-chlorophenyl)methyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-11-3-6-13(15)10(8-11)7-9-1-4-12(16)5-2-9/h1-6,8,16H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQCYSDEAYXXTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=CC(=C2)Br)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726338 | |
Record name | 4-[(5-Bromo-2-chlorophenyl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864070-18-8 | |
Record name | 4-[(5-Bromo-2-chlorophenyl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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